molecular formula C9H8N2O2 B6591346 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1368101-28-3

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B6591346
CAS RN: 1368101-28-3
M. Wt: 176.17 g/mol
InChI Key: NSNHJZMZIFVGEV-UHFFFAOYSA-N
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Description

“1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrimidine derivatives has been a subject of intense research for numerous decades . New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .

Mechanism of Action

2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides were identified as Mtb pantothenate synthetase (PS) inhibitors . Derivative 29 was the most active compound against Mtb (MIC 90, 4.53 μM) from the library of synthesized hydrazides and it displayed no cytotoxicity against mouse macrophage cell line (RAW 264.7) .

Safety and Hazards

While specific safety and hazard information for “1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid” is not available, general safety precautions for handling similar chemical compounds include avoiding prolonged exposure, using caution when handling, not breathing dust or vapor, and having safety shower and eye wash available .

Future Directions

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Future research may focus on the development of new TB drugs using imidazo[1,2-a]pyridine as a scaffold .

properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-11(7)8(10-6)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHJZMZIFVGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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